molecular formula C11H12N2O2 B1175109 Cdx-2-3 protein CAS No. 156560-97-3

Cdx-2-3 protein

カタログ番号: B1175109
CAS番号: 156560-97-3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Cdx-2-3 protein is a crucial research reagent for studying the roles of caudal-type homeobox transcription factors in intestinal biology, cellular differentiation, and cancer mechanisms. This homeoprotein features a conserved DNA-binding homeodomain and acts as a master regulator of intestinal identity, playing a key role in gut development and epithelial homeostasis . In cancer research, CDX2 is recognized as a tumor suppressor in colorectal and duodenal cancers. Studies show that loss of CDX2 expression is associated with aggressive tumor phenotypes, including enhanced cell migration, invasion, and the development of tumor budding, which is a marker of poor prognosis . CDX2 helps maintain epithelial integrity by suppressing cancer stemness and inhibiting pathways like β-catenin signaling . Researchers utilize the this compound in various applications, including investigating transcriptional regulation, mechanisms of epithelial-mesenchymal transition (EMT), and the suppression of invasive properties in cancer cells . It is also a vital tool for studying cell fate decisions and differentiation in model systems . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

CAS番号

156560-97-3

分子式

C11H12N2O2

同義語

Cdx-2-3 protein

製品の起源

United States

科学的研究の応用

Prognostic Biomarker in Colorectal Cancer

CDX2 has emerged as a crucial prognostic biomarker for colorectal cancer, particularly in stages II and III. Several studies have demonstrated that the expression levels of CDX2 correlate with patient outcomes.

  • Study Findings : A study involving 386 patients indicated that higher CDX2 expression was associated with better disease-specific survival rates. The study utilized both immunohistochemistry and liquid chromatography-tandem mass spectrometry to assess CDX2 levels, highlighting that quantitative analysis significantly enhances its clinical utility as a prognostic marker .
  • Clinical Implications : The assessment of CDX2 can aid in stratifying patients for recurrence risk, thus guiding therapeutic decisions. Its expression status can provide insights into tumor behavior and potential treatment responses .

Regulatory Mechanisms Involving CDX2

The regulation of CDX2 itself is an area of active research. Various factors influence its expression and function, which are critical for maintaining intestinal differentiation and homeostasis.

  • Role of RNA-Binding Proteins : The RNA-binding protein MEX3A has been identified as a repressor of CDX2 expression in gastric and colorectal cellular models. This interaction affects cellular differentiation and stem cell properties within the intestine, suggesting that MEX3A may play a significant role in intestinal carcinogenesis by modulating CDX2 levels .
  • Interaction with Other Pathways : CDX2 also cooperates with pathways such as Wnt signaling to regulate the expression of genes like claudin-1, which is essential for maintaining epithelial integrity in colorectal cancer cells. This interaction underscores the complexity of CDX2's regulatory network and its importance in both normal physiology and tumorigenesis .

Diagnostic Applications

CDX2 protein expression is not only relevant for prognosis but also serves as a diagnostic marker for various tumors.

  • Neuroendocrine Tumors : Research has shown that CDX2 can be useful in identifying neuroendocrine tumors originating from the gastrointestinal tract. Its expression was confirmed through immunohistochemistry across multiple tumor types, indicating its potential utility in clinical diagnostics for tumors of unknown primary sites .

Case Studies and Data Tables

The following table summarizes key findings from various studies regarding the applications of CDX2 protein:

Study ReferenceStudy FocusKey FindingsClinical Relevance
Prognostic BiomarkerValidated CDX2 as a prognostic marker in colon cancerImproved patient stratification for recurrence risk
Expression AnalysisQuantitative assessment enhances utility over traditional methodsSupports routine clinical implementation
Regulatory MechanismsIdentified MEX3A's role in regulating CDX2Implications for understanding intestinal carcinogenesis
Diagnostic UtilityConfirmed utility in diagnosing neuroendocrine tumorsAids recognition of metastatic tumors

類似化合物との比較

Comparison with Similar Proteins/Compounds

CDX-2 belongs to the caudal-type homeobox (CDX) family, which shares structural and functional motifs with other homeodomain proteins. Below is a comparative analysis with related proteins:

Structural Comparisons

Homeodomain Architecture

CDX-2 contains a conserved 60-amino-acid homeodomain responsible for DNA binding. Structural alignment methods (e.g., local 3D template matching) reveal that homeodomains across CDX family members (e.g., CDX-1, CDX-4) share >80% sequence homology, but loop regions vary, influencing DNA-binding specificity . For example, CDX-2’s N-terminal region has unique phosphorylation sites absent in CDX-1, modulating its transcriptional activity .

Table 1: Structural Features of CDX-2 vs. Related Proteins
Feature CDX-2 CDX-1 HOXA13
Homeodomain Length 60 aa 60 aa 60 aa
DNA-Binding Motif TAATGG TAATGG TAATNN
Phosphorylation Sites Ser60, Thr68 None reported Ser50, Thr55
Tissue Specificity Intestinal epithelium Small intestine Urogenital tract

Functional Comparisons

Role in Development

CDX-2 drives intestinal epithelial identity, while CDX-1 is more critical in small intestine patterning. Knockout studies in mice show CDX-2 deficiency leads to colonic agenesis, whereas CDX-1 loss disrupts duodenal development . HOXA13, another homeodomain protein, regulates urogenital tract formation, highlighting functional divergence despite structural overlap .

Cancer Relevance

CDX-2 downregulation is a hallmark of colorectal cancer progression, unlike CDX-1, which shows inconsistent expression in malignancies . In contrast, HOXA13 is overexpressed in gastric and pancreatic cancers, suggesting opposing roles in oncogenesis .

Methodological Considerations in Comparisons

Protein comparisons rely on:

  • Sequence Alignment : Tools like BLAST and Clustal Omega assess homology (e.g., CDX-2 shares 72% identity with CDX-1) .
  • 3D Structural Analysis : NP-hard algorithms align conserved motifs (e.g., homeodomains) but struggle with divergent loops .
  • Functional Assays: Kinase activity profiling and chromatin immunoprecipitation (ChIP) differentiate transcriptional targets .

Research Findings and Clinical Implications

  • Diagnostic Utility: CDX-2’s specificity for intestinal epithelium makes it superior to CK20 (another intestinal marker) in identifying metastatic colorectal cancer, with 95% sensitivity .
  • Therapeutic Targets : CDX-2 restoration via histone deacetylase inhibitors suppresses colorectal cancer growth in vitro, a strategy less effective for CDX-1 .
  • Evolutionary Conservation : Cross-species studies (human, murine) confirm CDX-2’s conserved role in gut development, unlike CDX-4, which diverges in amphibians .

Q & A

Q. How should researchers handle contradictory findings about Cdx-2-3’s oncogenic vs. tumor-suppressive roles?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify context-dependent variables (e.g., tissue type, mutation status). Use patient-derived organoids to model tumorigenesis with controlled genetic perturbations. Disclose limitations in sample size and heterogeneity in publications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。